
1,1-Difluoro-2-methyl-but-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-2-methyl-but-1-ene is an organic compound with the molecular formula C5H8F2 It is a fluorinated alkene, characterized by the presence of two fluorine atoms attached to the first carbon atom and a methyl group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Difluoro-2-methyl-but-1-ene can be synthesized through several methods. One common approach involves the selective C-F bond activation of trifluoromethyl alkyne in the presence of a catalyst, ligand, boron reagent, and alkali . This method allows for high selectivity in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of specialized equipment and reagents ensures the efficient and safe production of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Difluoro-2-methyl-but-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the fluorine atoms or the double bond.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen halides, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation reactions may produce different oxygenated compounds.
Applications De Recherche Scientifique
1,1-Difluoro-2-methyl-but-1-ene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: It can be used in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Research into the potential therapeutic applications of fluorinated compounds often involves this compound as a model compound.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1-Difluoro-2-methyl-but-1-ene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with other molecules. For example, the compound can participate in electrophilic addition reactions, where the double bond reacts with electrophiles to form new products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluoroethene: A simpler fluorinated alkene with similar reactivity.
1,1-Difluoropropene: Another fluorinated alkene with a slightly different structure.
1,1-Difluorobutene: A compound with a similar carbon chain length but different fluorine atom positioning.
Uniqueness
1,1-Difluoro-2-methyl-but-1-ene is unique due to the specific positioning of its fluorine atoms and methyl group. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
60053-30-7 |
|---|---|
Formule moléculaire |
C5H8F2 |
Poids moléculaire |
106.11 g/mol |
Nom IUPAC |
1,1-difluoro-2-methylbut-1-ene |
InChI |
InChI=1S/C5H8F2/c1-3-4(2)5(6)7/h3H2,1-2H3 |
Clé InChI |
GQYQURRREVVBTL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


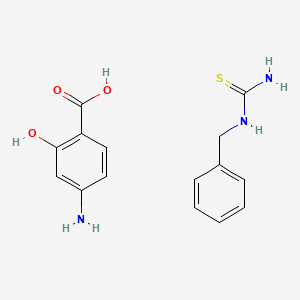
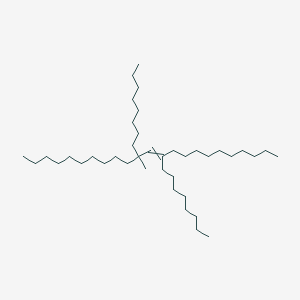
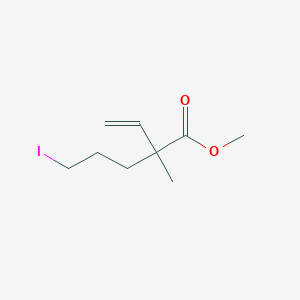

![2-{3-[4-(Benzyloxy)phenyl]-3-oxo-2-phenylpropyl}cyclohexan-1-one](/img/structure/B14600948.png)
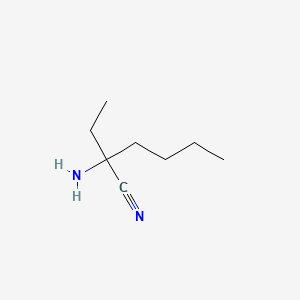
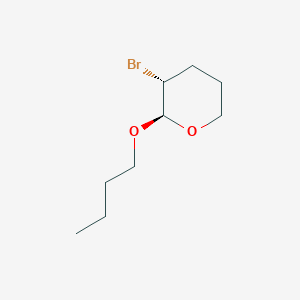
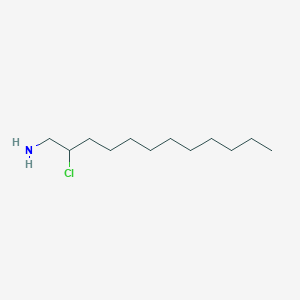
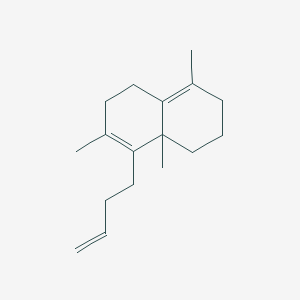
![[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one](/img/structure/B14600992.png)
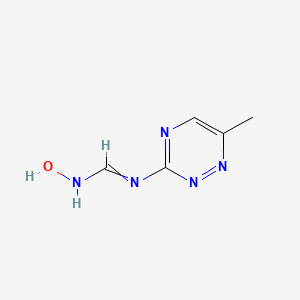

![5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid](/img/structure/B14601013.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(4,5-dimethoxy-2-nitrophenyl)methanimine]](/img/structure/B14601014.png)
